N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a piperazine moiety and a purine derivative
Preparation Methods
The synthesis of N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the coupling of the piperazine derivative with the pyrimidine core.
Attachment of the purine derivative:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:
N,N,9-trimethyladenine: This compound shares a similar purine structure but lacks the piperazine and pyrimidine components.
N,N-dimethyl-9-(phenylmethyl)-9H-purin-6-amine: Another related compound with a different substitution pattern on the purine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N9 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N,N,6-trimethyl-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H23N9/c1-12-9-13(23(2)3)22-17(21-12)26-7-5-25(6-8-26)16-14-15(18-10-19-16)24(4)11-20-14/h9-11H,5-8H2,1-4H3 |
InChI Key |
HSPJSCPYYLBSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)N(C)C |
Origin of Product |
United States |
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